

"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1586927

[Get Quote](#)

An In-depth Technical Guide to **4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride**: Synthesis, Reactivity, and Applications

Abstract

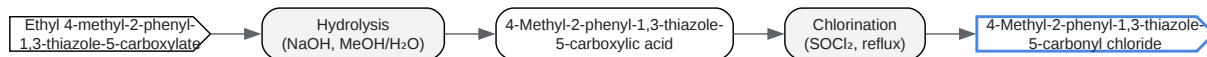
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride stands as a pivotal, highly reactive intermediate in synthetic organic and medicinal chemistry. Possessing a bifunctional molecular architecture—a stable, biologically relevant thiazole core and a reactive acyl chloride moiety—it serves as a versatile building block for the construction of a diverse array of more complex molecular entities. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the development of pharmaceutical agents. We will explore the mechanistic underpinnings of its synthesis and its utility in nucleophilic acyl substitution reactions, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic organic compound characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.^[1] The phenyl group at position 2 and the methyl group at position 4 contribute to the steric and electronic properties of the molecule, while the carbonyl chloride at position 5 is the primary site of its synthetic utility.

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of **4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride**.


Quantitative physicochemical data for this specific compound are not widely published.

However, key identifiers and properties of it and its immediate precursor are summarized in the table below for reference.

Property	Value	Source
IUPAC Name	4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride	-
CAS Number	54001-18-2	[1]
Molecular Formula	C ₁₁ H ₈ ClNO ₂ S	[2]
Molecular Weight	237.71 g/mol	[2]
Precursor Name	4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid	[3]
Precursor CAS	33763-20-1	[3] [4]
Precursor Formula	C ₁₁ H ₉ NO ₂ S	[4]
Precursor MW	219.26 g/mol	[4]

Synthesis and Mechanistic Insights

The synthesis of **4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride** is most efficiently achieved via a two-stage process starting from its corresponding ethyl ester. The pathway involves the hydrolysis of the ester to the carboxylic acid, followed by chlorination to yield the final acyl chloride.

[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway for **4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride**.

Stage 1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is prepared by the hydrolysis of its ethyl ester.^[3] This reaction is a standard saponification where the ester is treated with a strong base, such as sodium hydroxide, in a mixed solvent system like methanol and water.

Experimental Protocol:

- Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol.
- Slowly add an aqueous solution of sodium hydroxide (2N) to the methanol solution at room temperature.
- Stir the reaction mixture for approximately 4 hours.
- Monitor the reaction completion via Thin Layer Chromatography (TLC).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Acidify the remaining aqueous mixture to a pH of 5-6 with a dilute hydrochloric acid solution (1N).
- The carboxylic acid precipitates as a white solid.
- Collect the solid by filtration, wash with water, and dry to yield the pure product.^[3]

Stage 2: Conversion of Carboxylic Acid to Acyl Chloride

The transformation of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl_2).^{[5][6][7]} Other reagents like phosphorus pentachloride (PCl_5) or oxalyl chloride can also be used.^{[7][8]} The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies purification.^{[5][7]}

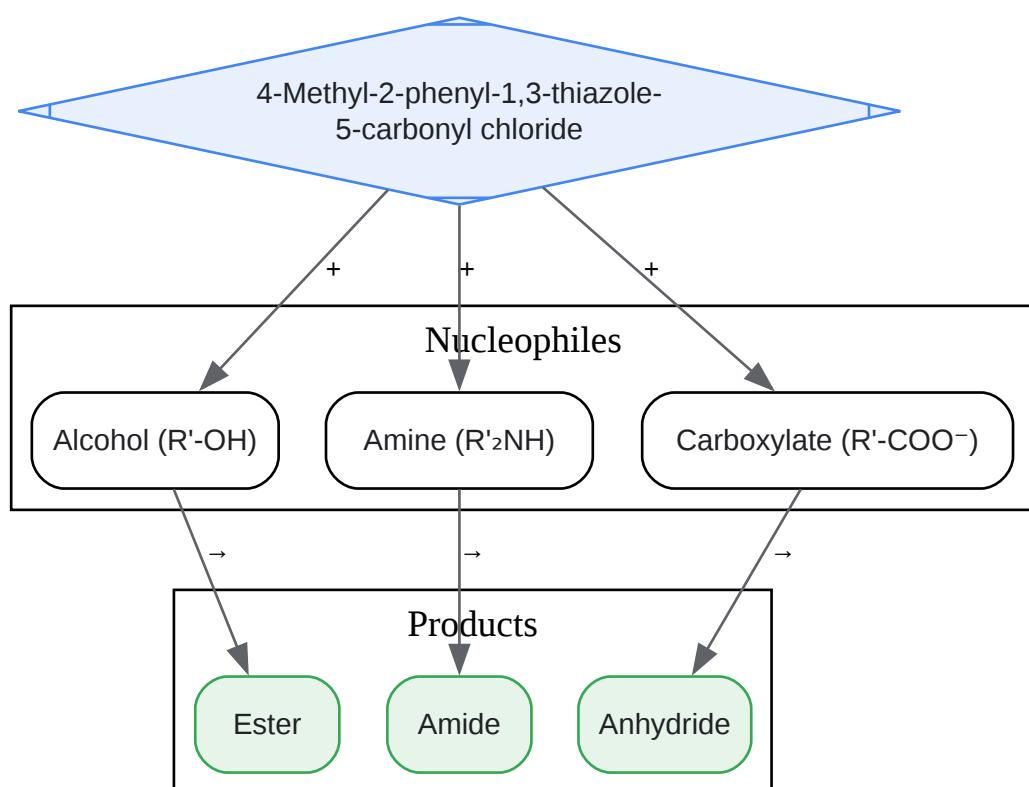
Reaction Mechanism with Thionyl Chloride: The mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of the leaving group, yields the final acyl chloride.

[Click to download full resolution via product page](#)

Caption: Mechanism of carboxylic acid conversion to acyl chloride using thionyl chloride.

Experimental Protocol:

- To a flask containing 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl_2).
- Heat the mixture to reflux for approximately 2 hours.^[9]
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.^[9]
- The resulting crude **4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride** is often used directly in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.^[9]


Reactivity and Synthetic Utility

The synthetic value of **4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride** is derived from the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to nucleophilic attack, rendering it an excellent acylating agent.^{[8][10]} It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to produce other carboxylic acid derivatives.^{[7][10]}

Key Reactions:

- Esterification: Reacts with alcohols to form esters.
- Amidation: Reacts with ammonia, primary, or secondary amines to form amides.
- Anhydride Formation: Reacts with carboxylate salts to form anhydrides.
- Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

This reactivity makes it a crucial intermediate for introducing the 4-methyl-2-phenylthiazole-5-carbonyl chloride moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[11]

[Click to download full resolution via product page](#)

Caption: Synthetic utility in nucleophilic acyl substitution reactions.

Spectroscopic Profile

While specific, experimentally verified spectral data for **4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride** is not readily available in public databases, a predicted spectroscopic profile can be inferred from its structure.

- ^1H NMR: Expected signals would include a singlet for the methyl protons (around δ 2.5-2.8 ppm) and multiplets for the aromatic protons of the phenyl group (around δ 7.4-8.0 ppm).
- ^{13}C NMR: Key signals would include the carbonyl carbon (highly deshielded, >160 ppm), carbons of the thiazole ring, and carbons of the phenyl ring.
- IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group is expected in the range of 1770-1815 cm^{-1} . This is at a higher frequency than the corresponding carboxylic acid (approx. 1700-1725 cm^{-1}) due to the inductive effect of the chlorine atom.

Applications in Medicinal Chemistry

The 2-phenyl-4-methylthiazole core is a recognized pharmacophore present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[11\]](#)

The direct precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a known intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[\[12\]](#) The conversion of this acid to its acyl chloride derivative provides a reactive handle to build more complex analogues or to couple the thiazole moiety to other pharmacophores, making it a compound of significant interest to drug discovery programs.

Safety and Handling

As an acyl chloride, **4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride** is expected to be highly reactive and moisture-sensitive.

- Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.
- Hazards: It will react exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and is corrosive to skin and respiratory tissues.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid, combined with the high reactivity of the acyl chloride functional group, makes it an essential tool for chemists. Its structural relationship to known pharmaceuticals underscores its importance in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONYL CHLORIDE | 54001-18-2 [chemicalbook.com]
- 2. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. SOCl_2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 9. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586927#4-methyl-2-phenyl-1-3-thiazole-5-carbonyl-chloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com